Product packaging for L-Fucono-1,5-lactone(Cat. No.:)

L-Fucono-1,5-lactone

Cat. No.: B1205923
M. Wt: 162.14 g/mol
InChI Key: ZVAHHEYPLKVJSO-RSJOWCBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Fucono-1,5-lactone is a sugar lactone that serves as a key metabolic intermediate in the non-phosphorylative pathway of L-fucose metabolism in various microbes . This compound is the enzymatic product of L-fucose dehydrogenase, which oxidizes L-fucose . This compound is chemically unstable in solution and rapidly undergoes non-enzymatic conversion to L-fucono-1,4-lactone . Researchers utilize this compound to study the function of specific lactonases, such as those from the amidohydrolase superfamily (cog3618), which have been shown to catalyze the hydrolysis of this compound to L-fuconate . Investigations into this metabolic pathway are valuable for understanding bacterial carbon source utilization and the functional annotation of enzymes of previously unknown function . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B1205923 L-Fucono-1,5-lactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-one

InChI

InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3+,4+,5-/m0/s1

InChI Key

ZVAHHEYPLKVJSO-RSJOWCBRSA-N

SMILES

CC1C(C(C(C(=O)O1)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(=O)O1)O)O)O

Canonical SMILES

CC1C(C(C(C(=O)O1)O)O)O

Origin of Product

United States

Enzymatic Biosynthesis and Formation Pathways of L Fucono 1,5 Lactone

L-Fucose Dehydrogenase Activity and Product Elucidation

L-fucose dehydrogenases are oxidoreductases that catalyze the conversion of L-fucose to L-fucono-1,5-lactone. This reaction typically involves the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) cofactor. The this compound product is often unstable and can spontaneously isomerize to L-fucono-1,4-lactone nih.govresearchgate.netuw.edu.pl.

Mammalian L-Fucose Dehydrogenases (e.g., HSD17B14) Catalysis

In mammals, the enzyme identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14), also known as DHRS10 or SDR3, has been characterized as a mammalian L-fucose dehydrogenase nih.govuniprot.orgnih.govresearchgate.net. This enzyme catalyzes the NAD+-dependent oxidation of L-fucose, yielding this compound nih.govuniprot.org. Studies have shown that human HSD17B14 exhibits a significantly higher catalytic efficiency for L-fucose compared to its known steroid substrates like estradiol (B170435) nih.govnih.govresearchgate.net. For instance, the human enzyme's catalytic efficiency for L-fucose was found to be 359-fold higher than for estradiol nih.govnih.govresearchgate.net. Conversely, recombinant rat HSD17B14 displays negligible activity towards L-fucose, correlating with the limited L-fucose metabolism observed in this species nih.govnih.govresearchgate.netuniprot.org. The enzyme has been purified from rabbit liver and its activity confirmed through mass spectrometry and NMR analysis nih.govuw.edu.plnih.govresearchgate.net.

Microbial L-Fucose Dehydrogenases (e.g., Burkholderia multivorans BmulJ_04919) Catalysis

Microbial systems also possess L-fucose dehydrogenases involved in L-fucose catabolism. A notable example is the enzyme BmulJ_04919 from Burkholderia multivorans nih.govresearchgate.netexpasy.orguniprot.orggenome.jp. This enzyme catalyzes the oxidation of β-L-fucopyranose to this compound expasy.orggenome.jp. Research indicates that BmulJ_04919 shows a preference for NADP+ as a cofactor over NAD+, although it can also utilize NAD+ nih.govresearchgate.netuniprot.orggenome.jpqmul.ac.uk. This microbial L-fucose dehydrogenase can also act on other sugars, such as D-arabinose and L-galactose, albeit with lower catalytic efficiency expasy.orguniprot.orggenome.jp.

Enzymatic Reaction Stoichiometry and Nicotinamide Adenine Dinucleotide Dependence

The enzymatic conversion of L-fucose to this compound involves the transfer of a hydride ion from the C1 hydroxyl group of L-fucose to the nicotinamide ring of the cofactor, resulting in the formation of the lactone and the reduced cofactor (NADH or NADPH) genome.jpqmul.ac.ukmegazyme.comsigmaaldrich.comsigmaaldrich.com. The general stoichiometry of the reaction is as follows:

L-Fucose + NAD(P)+ → this compound + NAD(P)H + H+ uniprot.orggenome.jpqmul.ac.uk

Mammalian L-fucose dehydrogenases, such as HSD17B14, primarily utilize NAD+ nih.govuniprot.orguniprot.org. In contrast, microbial L-fucose dehydrogenases, like BmulJ_04919 from Burkholderia multivorans, tend to prefer NADP+ but can also use NAD+ nih.govresearchgate.netuniprot.orggenome.jpqmul.ac.uk. Other sources, like Sigma-Aldrich, describe an L-fucose dehydrogenase from porcine liver that functions with NAD+ sigmaaldrich.com. The amount of reduced cofactor formed is stoichiometric with the amount of L-fucose oxidized, allowing for spectrophotometric quantification of the reaction by measuring the absorbance change at 340 nm, which corresponds to the absorption peak of NADH or NADPH megazyme.comsigmaaldrich.comsigmaaldrich.com.

Table 1: Identified L-Fucose Dehydrogenases and Cofactor Preference

Enzyme NameSource Organism/TypeCofactor PreferenceProduct FormedReference(s)
HSD17B14 (DHRS10)Mammalian (Human, Rabbit)NAD+This compound nih.govuniprot.orgnih.govresearchgate.netuniprot.org
BmulJ_04919Burkholderia multivoransNADP+ (preferred), NAD+This compound nih.govresearchgate.netexpasy.orguniprot.orggenome.jpqmul.ac.uk
L-Fucose Dehydrogenase (Porcine Liver)Mammalian (Porcine)NAD+This compound sigmaaldrich.com
L-Fucose Dehydrogenase (Pseudomonas sp.)Microbial (Pseudomonas sp.)NADP+This compound sigmaaldrich.com

Alternative Enzymatic Routes Contributing to this compound Pool

The primary enzymatic route for the formation of this compound involves the direct oxidation of L-fucose by L-fucose dehydrogenases. The reviewed literature focuses on this direct oxidation pathway as the principal mechanism for generating this compound. While L-fucose can be metabolized through different pathways, such as isomerization to L-fuculose, the specific formation of this compound is attributed to the action of L-fucose dehydrogenases nih.govresearchgate.nettamu.eduresearchgate.net. No alternative enzymatic pathways that directly contribute to the this compound pool, distinct from the oxidation of L-fucose, were identified in the provided search results.

Methodologies for In Vitro Enzymatic Synthesis of this compound

The in vitro synthesis of this compound is typically achieved by employing purified L-fucose dehydrogenase enzymes under controlled reaction conditions. This methodology is crucial for biochemical characterization, mechanistic studies, and the production of the lactone for further analysis.

Key steps and components for in vitro synthesis include:

Enzyme Preparation: Recombinant L-fucose dehydrogenases, such as human HSD17B14 or Burkholderia multivorans BmulJ_04919, are expressed and purified from host systems like E. coli or HEK293T cells nih.govnih.govuw.edu.plnih.govresearchgate.net.

Reaction Components: The synthesis requires the substrate L-fucose, the appropriate cofactor (NAD+ or NADP+), and a buffer system to maintain optimal pH. For example, a typical reaction might involve L-fucose, NAD+, and purified HSD17B14 in a phosphate buffer nih.govresearchgate.net. Alternatively, NADP+ and a microbial L-fucose dehydrogenase like BmulJ_04919 can be used uniprot.orggenome.jpqmul.ac.uksigmaaldrich.com.

Reaction Conditions: Reactions are often conducted at a controlled temperature (e.g., 37°C) and a specific pH range, typically near neutral to alkaline (pH 6.5 to 9.5), depending on the enzyme source nih.govresearchgate.netmegazyme.comsigmaaldrich.comsigmaaldrich.com. The progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to NADPH or NADH formation megazyme.comsigmaaldrich.comsigmaaldrich.com.

Product Identification: The identity of the synthesized product as this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.govresearchgate.netuw.edu.plnih.govresearchgate.netnih.govresearchgate.net.

An example of in vitro synthesis involves using L-fucose dehydrogenase to convert L-fucose into this compound, which is then used in subsequent experiments or further processed nih.govmegazyme.com. The instability of this compound means it is often generated and used immediately or rapidly converts to L-fucono-1,4-lactone nih.govresearchgate.netuw.edu.pluniprot.orggenome.jpqmul.ac.uktamu.eduresearchgate.netnih.govresearchgate.netebi.ac.uk.

Table 2: Typical In Vitro Enzymatic Synthesis Conditions for this compound

ComponentExample (Mammalian)Example (Microbial)Reference(s)
Enzyme Purified HSD17B14 (Human, Rabbit)Purified BmulJ_04919 (Burkholderia multivorans) nih.govnih.govuw.edu.plnih.govresearchgate.net
Substrate L-FucoseL-Fucose nih.govnih.govuw.edu.plnih.govresearchgate.net
Cofactor NAD+NADP+ (preferred), NAD+ nih.govnih.govuniprot.orguniprot.orggenome.jpqmul.ac.uk
Buffer Phosphate buffer (e.g., 50 mM, pH 6.5)Acetate buffer (e.g., 100 mM, pH 5.5) or Tris buffer (pH 9.5) nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com
Temperature 37°C37°C megazyme.comsigmaaldrich.comsigmaaldrich.com
Detection Spectrophotometry (A340nm for NADH), NMR spectroscopySpectrophotometry (A340nm for NADPH), NMR spectroscopy nih.govresearchgate.netmegazyme.comsigmaaldrich.comsigmaaldrich.com

Enzymatic Hydrolysis and Catabolic Pathways of L Fucono 1,5 Lactone

L-Fucono-1,5-lactonase Activity and Characterization

L-Fucono-1,5-lactonase, designated by the enzyme entry EC 3.1.1.120, is an enzyme characterized from the bacterium Burkholderia multivorans expasy.org. This enzyme belongs to the amidohydrolase superfamily (AHS) and is classified within the cluster of orthologous groups (COG) 3618 nih.govresearchgate.nettamu.edu. The identification and functional annotation of BmulJ_04915 revealed its role in the L-fucose degradation pathway expasy.orgnih.gov. Homologous enzymes, such as Bamb_1224 from Burkholderia ambifaria AMMD and Patl_0798 from Pseudoalteromonas atlantica T6c, have also been functionally annotated, suggesting a conserved role within this superfamily nih.govresearchgate.nettamu.edu. BmulJ_04915 is notable as the first enzyme identified to catalyze the hydrolysis of either L-fucono-1,4-lactone or L-fucono-1,5-lactone nih.govresearchgate.nettamu.edunih.govresearchgate.net. Furthermore, it is the second enzyme discovered within cog3618 that does not require divalent metal ions for its catalytic activity nih.govresearchgate.netnih.govresearchgate.net. The genomic context surrounding BmulJ_04915 indicates its involvement in carbohydrate metabolism nih.gov. The enzymatic product of the adjacent L-fucose dehydrogenase, BmulJ_04919, has been identified via NMR spectroscopy as this compound nih.govresearchgate.nettamu.edunih.govresearchgate.net.

Enzymes belonging to the amidohydrolase superfamily (AHS) are known for their diverse catalytic activities, including the hydrolysis of amide or ester bonds nih.govresearchgate.nettamu.edu. A common structural feature of these enzymes is a distorted (β/α)⁸-barrel, which typically serves as the binding site for divalent metal ions, although the number of bound metal ions can vary nih.govresearchgate.nettamu.edu. In the case of BmulJ_04915, studies have demonstrated that it does not require divalent cations in its active site to perform its catalytic function nih.govresearchgate.nettamu.edunih.govresearchgate.net. The general mechanism involves the hydrolysis of the lactone ring, converting the cyclic ester into its corresponding open-chain hydroxy acid nih.gov.

BmulJ_04915 has been evaluated for its activity against a panel of lactone substrates. Initial screening revealed catalytic activity towards several sugar lactones, including L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, and L-galactono-1,4-lactone nih.govresearchgate.nettamu.edunih.govresearchgate.net. Among these, L-fucono-1,4-lactone was identified as the best substrate in an initial set of compounds nih.govnih.gov.

Detailed kinetic analysis has provided specific parameters for BmulJ_04915. When tested with 4-deoxy-L-fucono-1,5-lactone, the enzyme exhibited a kcat value of 990 s⁻¹ and a kcat/Km value of 8.0 × 10⁶ M⁻¹ s⁻¹ at pH 7.1 nih.govresearchgate.nettamu.edunih.govresearchgate.netebi.ac.uk. In experiments using L-fucono-1,4-lactone, BmulJ_04915 displayed a kcat of 140 s⁻¹ and a kcat/Km of 1.0 × 10⁵ M⁻¹ s⁻¹ at pH 8.3 expasy.orgresearchgate.nettamu.edunih.govresearchgate.netebi.ac.uk.

Table 1: Kinetic Parameters of BmulJ_04915 for Lactone Hydrolysis

Substratekcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)pH
4-deoxy-L-fucono-1,5-lactone9908.0 × 10⁶7.1
L-fucono-1,4-lactone1401.0 × 10⁵8.3

L-Fucose Degradation Pathways Involving this compound

L-fucose, a monosaccharide found in various glycoconjugates, can be metabolized by microorganisms through at least two distinct pathways nih.govresearchgate.nettamu.edu. One of these is characterized as a "non-phosphorylated" metabolic route nih.govoup.comresearchgate.netmdpi.com. In this pathway, L-fucose undergoes oxidation, catalyzed by L-fucose dehydrogenase (e.g., BmulJ_04919), to form this compound nih.govresearchgate.nettamu.edunih.govresearchgate.netnih.gov. This lactone then serves as an intermediate that is subsequently hydrolyzed to L-fuconate nih.govresearchgate.nettamu.edunih.gov. The non-phosphorylated pathway often proceeds through intermediates such as L-2-keto-3-deoxyfuconate, ultimately leading to the production of pyruvate (B1213749) and L-lactate as end products researchgate.nettamu.edunih.govoup.comnih.gov. This contrasts with "phosphorylated" pathways, which involve phosphorylated sugar intermediates.

This compound plays a critical role as an oxidized intermediate in the non-phosphorylated catabolic pathway of L-fucose nih.govresearchgate.nettamu.edunih.gov. It is formed through the enzymatic oxidation of L-fucose by L-fucose dehydrogenase nih.govresearchgate.nettamu.edunih.govresearchgate.netnih.gov. A significant characteristic of this compound is its chemical instability; it readily undergoes non-enzymatic conversion to the more stable isomer, L-fucono-1,4-lactone nih.govresearchgate.nettamu.edunih.govresearchgate.netebi.ac.uk. This inherent instability has led to the use of more stable analogues, such as 4-deoxy-L-fucono-1,5-lactone, in certain biochemical studies nih.govresearchgate.nettamu.edunih.govresearchgate.netebi.ac.uk. The subsequent step in the degradation pathway involves the enzymatic hydrolysis of this compound to L-fuconate, a reaction catalyzed by L-fucono-1,5-lactonase expasy.orgnih.govresearchgate.nettamu.edunih.govresearchgate.net.

Compound List:

this compound

L-fucose

L-fucono-1,4-lactone

4-deoxy-L-fucono-1,5-lactone

L-fuconate

2-keto-3-deoxy-L-fuconate

2,4-diketo-3-deoxy-L-fuconate

Pyruvate

L-lactate

L-lactaldehyde

D-arabino-1,4-lactone

L-xylono-1,4-lactone

L-galactono-1,4-lactone

L-rhamnose

L-rhamnono-γ-lactone

D-galactose

D-galactono-lactone

L-arabinose

D-xylose

D-galacturonate

L-threo-3-deoxy-hexulosonate

D-glyceraldehyde

D-tagaturonate

Structural Biology and Mechanistic Enzymology of L Fucono 1,5 Lactone Metabolizing Enzymes

Three-Dimensional Structural Elucidation of Associated Enzymes

The determination of the three-dimensional structures of L-fucose dehydrogenases and L-fucono-1,5-lactonases has been pivotal in understanding their catalytic mechanisms. X-ray crystallography has provided high-resolution insights into the architecture of these enzymes, revealing key details about their folding, active site topology, and substrate recognition.

X-ray Crystallography of L-Fucose Dehydrogenases

L-fucose dehydrogenases belong to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a conserved Rossmann-fold for NAD(P)(+) binding. nih.gov The human enzyme 17β-hydroxysteroid dehydrogenase type 14 (HSD17B14) has been identified as a functional L-fucose dehydrogenase. nih.gov Its crystal structure, along with that of the ortholog from Burkholderia multivorans, has been elucidated, providing a structural basis for its function. nih.gov

PDB IDEnzyme NameOrganismResolution (Å)Oligomeric State
5JS6 L-fucose dehydrogenase (HSD17B14)Homo sapiens2.0Homotetramer
4GVX L-fucose dehydrogenaseBurkholderia multivorans-Tetramer
4GKB L-fucose dehydrogenaseBurkholderia multivorans--

Structural Analysis of L-Fucono-1,5-lactonases and Homologues

The enzyme responsible for hydrolyzing L-fucono-1,5-lactone, BmulJ_04915 from Burkholderia multivorans, is a member of the amidohydrolase superfamily (AHS). nih.govresearchgate.net Unlike many enzymes in this superfamily, L-fucono-1,5-lactonase does not require a divalent metal ion for its catalytic activity. nih.govresearchgate.net The crystal structures of BmulJ_04915 have been solved in various forms (PDB: 4DLF, 4DLM, 4DO7, 4DNM), revealing a distorted (β/α)8-barrel fold, which is a hallmark of the AHS. researchgate.net

The structural analysis shows that BmulJ_04915 exists as a monomer in solution. The active site is located at the C-terminal end of the β-barrel. The absence of a metal cofactor in the active site is a significant finding, distinguishing it from many other amidohydrolases. nih.gov

PDB IDEnzyme NameOrganismResolution (Å)Key Feature
4DLF L-fucono-1,5-lactonase (BmulJ_04915)Burkholderia multivorans-Metal-independent
4DLM L-fucono-1,5-lactonase (BmulJ_04915)Burkholderia multivorans-Amidohydrolase superfamily
4DO7 L-fucono-1,5-lactonase (BmulJ_04915)Burkholderia multivorans-(β/α)8-barrel fold
4DNM L-fucono-1,5-lactonase (BmulJ_04915)Burkholderia multivorans-Active site at C-terminus of β-barrel

Active Site Characterization and Identification of Catalytic Residues

The catalytic activity of these enzymes is dictated by the specific arrangement of amino acid residues within their active sites. For L-fucose dehydrogenase, a classic catalytic triad (B1167595) is responsible for the hydride transfer reaction. In contrast, the metal-independent L-fucono-1,5-lactonase employs a different set of residues for hydrolysis.

The catalytic center of human L-fucose dehydrogenase (HSD17B14) features a highly conserved catalytic triad consisting of Ser141, Tyr154, and Lys158. nih.gov This triad is characteristic of the SDR family. nih.gov In the proposed mechanism, Tyr154 acts as the general base, abstracting a proton from the C1 hydroxyl group of L-fucose, which facilitates the hydride transfer to NAD+. Ser141 and Lys158 are believed to help in positioning the substrate and stabilizing the transition state. nih.govresearchgate.net

In the case of the L-fucono-1,5-lactonase BmulJ_04915, the active site lacks a metal ion. nih.gov Modeling studies, based on the crystal structure with a bound HEPES molecule and structural alignment with related enzymes like LigI, have been used to predict the residues involved in catalysis. researchgate.net Although the precise catalytic residues are not definitively confirmed, the structural alignment suggests a set of conserved residues within the active site pocket are responsible for substrate binding and the hydrolysis of the lactone ring. nih.govresearchgate.net

Enzyme Kinetics and Inhibitor Studies

The functional activity of this compound metabolizing enzymes has been characterized through steady-state kinetics and inhibitor studies. These investigations provide quantitative measures of their catalytic efficiency and their susceptibility to various inhibitory compounds.

Steady-State Kinetics for this compound Substrates and Analogues

Due to the inherent instability of this compound, which rapidly isomerizes to the more stable L-fucono-1,4-lactone, kinetic studies on L-fucono-1,5-lactonase have often utilized stable analogues. nih.govresearchgate.net The enzyme from Burkholderia multivorans, BmulJ_04915, has been shown to hydrolyze the analogue 4-deoxy-L-fucono-1,5-lactone with high efficiency, exhibiting a kcat of 990 s-1 and a kcat/Km of 8.0 x 106 M-1s-1 at pH 7.1. nih.govresearchgate.net This enzyme can also hydrolyze other sugar lactones, such as L-fucono-1,4-lactone, though with lower activity. researchgate.net

Kinetic parameters for L-fucose dehydrogenases have been determined for various species. The recombinant human and rabbit enzymes display Km values for L-fucose of approximately 0.172 mM and 0.136 mM, respectively. nih.gov The rat ortholog shows significantly lower activity, which is consistent with the lack of a major L-fucose degradation pathway in this species. nih.gov

Kinetic Parameters of L-Fucono-1,5-lactonase (BmulJ_04915)

Substrate kcat (s-1) Km (µM) kcat/Km (M-1s-1) pH
4-deoxy-L-fucono-1,5-lactone 990 - 8.0 x 106 7.1

Kinetic Parameters of L-Fucose Dehydrogenase (HSD17B14)

Enzyme Source Substrate Km (mM)
Human (recombinant) L-fucose 0.172
Rabbit (recombinant) L-fucose 0.136
Human (recombinant) NAD+ 0.149

Enzymatic Inhibition Profiles of this compound Processing Enzymes

The inhibition of enzymes in the L-fucose metabolic pathway has been explored to understand their substrate specificity and to develop potential therapeutic agents. Aldonolactones, which are structurally similar to the substrates and intermediates, are known to be effective inhibitors of glycosidases and related enzymes. nactem.ac.uk

L-fucono-gamma-lactone has been identified as an inhibitor of 4-deoxy-L-fucose dehydrogenase, suggesting that the product of the lactonase reaction or its isomers can exert feedback inhibition on the preceding enzyme in the pathway. While specific Ki values for the direct inhibition of L-fucose dehydrogenase by this compound are not widely reported, the principle of product inhibition is a common regulatory mechanism in metabolic pathways. Similarly, the inhibition of L-fucono-1,5-lactonase by various sugar lactones is expected, given the structural similarity of these compounds to the substrate. For instance, D-glucono-1,5-lactone is a known inhibitor of β-1,4-glucanase. However, detailed kinetic studies with a broad range of potential inhibitors and the determination of their inhibition constants for L-fucono-1,5-lactonase are still areas for further investigation.

Computational Approaches in Enzyme-Lactone Interaction Studies

Computational biology has become an indispensable tool for elucidating the intricacies of enzyme-substrate interactions, particularly for enzymes metabolizing transient molecules like this compound. These in silico methods provide a powerful complement to experimental techniques such as X-ray crystallography and NMR spectroscopy, offering dynamic insights into binding events and catalytic mechanisms at an atomic level. The availability of crystal structures for this compound metabolizing enzymes, such as the L-fucono-1,5-lactonase (BmulJ_04915) and L-fucose dehydrogenase (BmulJ_04919) from Burkholderia multivorans, has been fundamental to the application of these computational strategies. tamu.eduresearchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand, such as this compound, within an enzyme's active site. This method is crucial for generating hypotheses about substrate specificity and identifying key amino acid residues involved in binding. For enzymes in the amidohydrolase superfamily, to which L-fucono-1,5-lactonase belongs, docking has been instrumental. nih.govresearchgate.net In broader studies of this superfamily, computational docking of large compound libraries (e.g., the KEGG database) against enzyme crystal structures has successfully enriched for potential substrates, including various anionic and phosphorylated sugar lactones. researchgate.netacs.org This approach significantly narrows the field of potential candidates for subsequent experimental validation, accelerating the functional annotation of previously uncharacterized enzymes. acs.org For example, molecular docking simulations can be performed with software like AutoDock Vina to assess lactone-enzyme interactions and guide further investigation.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the enzyme-lactone complex, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to assess the stability of the enzyme-substrate complex and to understand the conformational changes that may occur upon ligand binding. For instance, in studies of related lactone-producing enzymes like glucose oxidase, MD simulations at various temperatures have been used to analyze structural dynamics and identify amino acid residues critical for thermal stability. biointerfaceresearch.com By calculating metrics such as the root-mean-square deviation (RMSD) of atomic positions, researchers can compare the stability of the enzyme in its unbound (apoenzyme) and lactone-bound (holoenzyme) states, revealing how the ligand influences the protein's structural integrity. biointerfaceresearch.com This type of analysis is vital for understanding how an enzyme accommodates this compound and maintains a catalytically competent conformation.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For a detailed understanding of the catalytic mechanism itself—the process of bond cleavage and formation during the hydrolysis of this compound—hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These sophisticated techniques combine the accuracy of quantum mechanics (QM) for the chemically reactive region (the lactone and key active site residues) with the computational efficiency of molecular mechanics (MM) for the rest of the protein and surrounding solvent. aps.orgarxiv.org This allows for the calculation of the entire enzymatic reaction's energy profile, including the free energy barrier of the rate-determining step. aps.orgarxiv.org By modeling the transition states, QM/MM simulations can clarify the roles of specific active site residues in catalysis, providing insights into the reaction mechanism at a level of detail that is often inaccessible through purely experimental means. diva-portal.org

The table below summarizes the application of these computational methods in the study of enzymes that interact with sugar lactones.

Computational MethodPrimary PurposeKey OutputsRelevance to this compound Studies
Molecular DockingPredicting ligand binding modes and substrate screening.Binding affinity scores, poses of the ligand in the active site, key interacting residues.Identifying potential lactonase enzymes; hypothesizing the binding orientation of this compound. researchgate.netacs.org
Molecular Dynamics (MD)Simulating the dynamic behavior and stability of the enzyme-lactone complex.Atomic trajectories, RMSD/RMSF plots, analysis of conformational changes.Assessing the stability of the lactonase-lactone complex and understanding its flexibility. biointerfaceresearch.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Elucidating the detailed chemical reaction mechanism.Reaction energy profiles, transition state structures, free energy barriers.Modeling the hydrolysis of the lactone ring and identifying catalytic residues' precise roles. aps.orgdiva-portal.org

Synthesized Derivatives and Mechanistic Probes Based on L Fucono 1,5 Lactone Structure

Enzymatic and Chemical Synthesis of L-Fucono-1,5-lactone Derivatives (e.g., 4-deoxy-L-fucono-1,5-lactone)

This strategy is part of a broader field of using engineered enzymes to create diverse lactone structures that are not easily accessible through traditional chemical synthesis. nih.gov Laboratory-evolved enzymes, such as cytochrome P450 variants, can catalyze intramolecular C-H bond insertions to form various lactones, showcasing the power of biocatalysis in generating novel molecular tools. nih.gov

Biochemical Analysis and Enzymatic Processing of this compound Analogues

Table 1: Kinetic Parameters for BmulJ_04915 with 4-deoxy-L-fucono-1,5-lactone

Substratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pH
4-deoxy-L-fucono-1,5-lactone9908.0 x 10⁶7.1

Furthermore, nuclear magnetic resonance (NMR) spectroscopy was employed to confirm that this compound is the initial product of the L-fucose dehydrogenase (BmulJ_04919) reaction and the true substrate for the lactonase (BmulJ_04915). nih.govtamu.edu This enzyme, a member of the amidohydrolase superfamily, is notable for not requiring a divalent metal cation for its catalytic activity. nih.govebi.ac.uktamu.edu

Structure-Activity Relationship (SAR) Studies for Related Glycolactones

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. In the context of this compound, SAR insights can be gleaned by comparing the enzymatic processing of different, yet related, glycolactone substrates by the same enzyme.

Table 2: Comparative Kinetics of BmulJ_04915 with Different Glycolactone Substrates

Substratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Structural Notes
4-deoxy-L-fucono-1,5-lactone9908.0 x 10⁶6-membered ring; lacks C4-OH
L-fucono-1,4-lactone1401.0 x 10⁵5-membered ring; contains C4-OH

Biotechnological and Research Applications Derived from L Fucono 1,5 Lactone Understanding

Development of Highly Specific Enzymatic Assays (e.g., for L-fucose quantification)

The enzymatic conversion of L-fucose to L-fucono-1,5-lactone is a cornerstone for developing highly specific and reliable assays for L-fucose quantification. oup.comneogen.com These assays are critical in various fields, including food science, pharmaceuticals, and biological research, where accurate measurement of L-fucose is essential. neogen.commegazyme.com

One prominent example is the L-Fucose Assay Kit, which employs L-fucose dehydrogenase. oup.commegazyme.com In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), this enzyme catalyzes the oxidation of L-fucose to this compound. researchgate.netnih.gov This reaction stoichiometrically produces reduced nicotinamide adenine dinucleotide (NADH), which can be measured by the increase in absorbance at 340 nm. oup.com The amount of NADH produced is directly proportional to the initial amount of L-fucose in the sample, allowing for precise quantification. oup.com

These enzymatic assays offer several advantages over traditional chemical methods, including higher specificity, rapidity, and the ability to be performed under mild conditions. neogen.com They can be adapted for various formats, including manual, microplate, and auto-analyzer systems, making them versatile for different laboratory settings. neogen.com

Table 1: Characteristics of an L-Fucose Enzymatic Assay

Feature Description
Principle Enzymatic oxidation of L-fucose to this compound by L-fucose dehydrogenase with concomitant reduction of NAD+ to NADH.
Detection Method Spectrophotometric measurement of NADH absorbance at 340 nm.
Key Enzyme L-fucose dehydrogenase
Reaction Product This compound
Linear Range 0.5 to 100 µg of L-fucose per assay. neogen.com
Reaction Time Approximately 10 minutes. neogen.com

| Applications | Quantification of L-fucose in plant extracts, biological samples, foods, and pharmaceuticals. neogen.commegazyme.com |

Metabolic Engineering Strategies for L-Fucose Production via this compound Intermediates

L-fucose is a high-value monosaccharide with applications in the pharmaceutical, cosmetic, and food industries. nih.gov Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the large-scale production of L-fucose. nih.govcas.cn Understanding the L-fucose metabolic pathways, where this compound is an intermediate in the degradation pathway, is crucial for designing efficient production strains. nih.gov

A key strategy in engineering E. coli for L-fucose production involves blocking the native L-fucose assimilation pathway to prevent the degradation of the desired product. nih.gov This is achieved by deleting genes such as fucI (L-fucose isomerase) and fucK (L-fuculose kinase), which are part of the primary L-fucose catabolic pathway. nih.gov By inactivating these degradation pathways, the metabolic flux is redirected towards the accumulation of L-fucose.

Furthermore, enhancing the supply of precursors is a critical aspect of these metabolic engineering efforts. This includes increasing the intracellular pools of guanosine (B1672433) triphosphate (GTP) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which are essential for the biosynthesis of GDP-L-fucose, the activated form of L-fucose. cas.cn The introduction and overexpression of key enzymes, such as α-1,2-fucosyltransferase and α-L-fucosidase, are also employed to drive the synthesis of L-fucose. nih.govcas.cn

Optimization of fermentation conditions, including the use of co-fermentation strategies with substrates like glucose and glycerol, has been shown to significantly improve L-fucose titers. cas.cn These combined strategies have led to substantial increases in L-fucose production, with reported titers reaching as high as 91.90 g/L in a 5-liter bioreactor. cas.cn

Enzyme Engineering and Directed Evolution for Enhanced this compound Reactivity

Enzyme engineering, through rational redesign and directed evolution, offers powerful tools to enhance the properties of enzymes involved in this compound metabolism. nih.govnih.gov These techniques can be applied to improve the catalytic efficiency, substrate specificity, and stability of enzymes like L-fucose dehydrogenase and L-fucono-1,5-lactonase.

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. scispace.com This process involves creating a large library of mutant enzymes through random mutagenesis or in vitro recombination. scispace.com This library is then subjected to a high-throughput screening or selection process to identify variants with improved performance. nih.gov

For instance, directed evolution could be used to engineer an L-fucose dehydrogenase with a higher affinity for L-fucose or increased stability under industrial process conditions. Similarly, an L-fucono-1,5-lactonase could be evolved to have a higher turnover rate, which would be beneficial in applications where the rapid conversion of this compound to L-fuconate is desired.

The process of directed evolution typically involves the following steps:

Gene cloning and expression: The gene for the target enzyme is cloned into a suitable expression vector.

Creation of a mutant library: Random mutations are introduced into the gene using techniques like error-prone PCR or DNA shuffling.

Screening or selection: The library of mutant enzymes is screened to identify variants with the desired improvements.

Iteration: The best-performing mutants are used as templates for subsequent rounds of mutagenesis and screening to achieve further enhancements. scispace.com

These engineered enzymes can have significant impacts on the efficiency of L-fucose quantification assays and the productivity of microbial L-fucose production.

Contribution to Understanding Microbial Carbohydrate Utilization and Engineering Potential

The study of this compound and its role in L-fucose metabolism has significantly contributed to our understanding of how microorganisms utilize complex carbohydrates. nih.gov Microbes have evolved diverse pathways to catabolize different sugars, and L-fucose metabolism is a prime example of this metabolic versatility. nih.govnih.gov

In many bacteria, L-fucose can be metabolized via two distinct pathways:

Pathway I (Phosphorylative Pathway): L-fucose is first isomerized to L-fuculose, then phosphorylated to L-fuculose-1-phosphate, and finally cleaved into dihydroxyacetone phosphate and L-lactaldehyde. nih.gov

Pathway II (Oxidative Pathway): L-fucose is oxidized to this compound by L-fucose dehydrogenase. researchgate.netnih.gov This lactone is then hydrolyzed to L-fuconate, which is further metabolized to pyruvate (B1213749) and L-lactate. nih.gov

This fundamental knowledge of microbial carbohydrate utilization has immense engineering potential. By understanding the genetic and enzymatic components of these pathways, scientists can rationally design and engineer microorganisms for various biotechnological applications. nih.gov This includes not only the production of L-fucose but also the synthesis of other valuable chemicals derived from L-fucose metabolism. Furthermore, this understanding can be applied to areas such as the development of novel antimicrobial agents that target specific metabolic pathways in pathogenic bacteria. eurekalert.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-Fucose
L-Fuconate
Nicotinamide adenine dinucleotide (NAD+)
Reduced nicotinamide adenine dinucleotide (NADH)
L-Fuculose
L-Fuculose-1-phosphate
Dihydroxyacetone phosphate
L-Lactaldehyde
Pyruvate
L-Lactate
Guanosine triphosphate (GTP)
Nicotinamide adenine dinucleotide phosphate (NADPH)
GDP-L-fucose
Glucose

Future Research Trajectories for L Fucono 1,5 Lactone

Elucidation of Uncharacterized Enzymes and Pathways Interacting with L-Fucono-1,5-lactone

While the initial step of L-fucose metabolism, the oxidation to this compound, is becoming clearer with the identification of enzymes like mammalian hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) nih.govuniprot.org, many downstream enzymes and entire metabolic pathways remain uncharacterized. Research indicates that this compound is an unstable compound that spontaneously hydrolyzes to L-fuconate nih.govresearchgate.net. However, the potential involvement of specific lactonases in this hydrolysis, as observed in bacterial L-fucose degradation pathways, requires further investigation in various biological systems researchgate.nettamu.eduexpasy.org. Furthermore, the subsequent steps involving L-fuconate dehydratase and subsequent oxidations to 2-keto-3-deoxy-L-fuconate and 2,4-diketo-3-deoxy-L-fuconate, ultimately leading to pyruvate (B1213749) and L-lactate, are areas where specific enzymes and regulatory mechanisms need more detailed characterization nih.govresearchgate.netnih.gov. Identifying novel enzymes that interact with this compound or its derivatives, and mapping out the complete metabolic flux under different physiological conditions, will provide a comprehensive understanding of L-fucose catabolism researchgate.netnih.gov.

Expanding the Scope of Enzymatic Reactions and Substrate Specificity for this compound Metabolizing Enzymes

Current research has begun to define the substrate specificity of some enzymes involved in L-fucose metabolism. For instance, HSD17B14 exhibits a higher catalytic efficiency for L-fucose compared to estradiol (B170435), suggesting its primary role in L-fucose degradation nih.gov. Similarly, the L-fucono-1,5-lactonase from Burkholderia multivorans (BmulJ_04915) has been shown to hydrolyze various sugar lactones, with a particular preference for L-fucono-1,4-lactone, and also demonstrates activity on 4-deoxy-L-fucono-1,5-lactone researchgate.netnih.govresearchgate.net. However, a broader exploration of enzymatic reactions and substrate specificities is warranted. This includes investigating a wider range of potential substrates for known this compound metabolizing enzymes, as well as searching for new enzymes that might act on this compound or its related intermediates. Understanding the fine-tuning of substrate specificity, including the recognition of structural modifications on the lactone ring or the sugar backbone, could reveal new enzymatic capabilities and potential applications researchgate.netnih.govresearchgate.net. Expanding the known repertoire of reactions catalyzed by these enzymes, such as exploring their potential for redox reactions or other modifications, is a key area for future research.

Advanced Structural and Computational Analyses of this compound Enzyme Complexes

Detailed structural and computational analyses are essential for understanding the molecular mechanisms underlying the activity of enzymes involved with this compound. The three-dimensional structures of L-fuconolactonase (BmulJ_04915) and L-fucose dehydrogenase (BmulJ_04919) from Burkholderia multivorans have been determined by X-ray diffraction methods tamu.eduresearchgate.netnih.govresearchgate.net. These structural insights provide a foundation for understanding substrate binding and catalysis. Future research should focus on obtaining high-resolution structures of these enzymes in complex with this compound and its analogs, as well as with cofactors like NAD(P)⁺. Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can further elucidate the binding affinities, transition states, and catalytic mechanisms. Such analyses can guide protein engineering efforts aimed at modifying enzyme activity, specificity, or stability, and help in predicting the function of uncharacterized proteins with sequence homology to known L-fucose metabolizing enzymes.

Innovative Biotechnological Applications Leveraging this compound Biochemistry

The enzymes involved in this compound metabolism hold significant promise for biotechnological applications. The identification of L-fucose dehydrogenases nih.govuniprot.org and L-fucono-1,5-lactonases tamu.eduexpasy.orgresearchgate.netnih.govresearchgate.net opens avenues for their use as biocatalysts. For instance, these enzymes could be employed in the synthesis of specific sugar derivatives or in metabolic engineering strategies to enhance the production of valuable compounds. The ability of some L-fucose metabolizing enzymes to act on a range of sugar lactones suggests potential for broader applications in carbohydrate chemistry researchgate.netnih.govresearchgate.net. Future research could focus on optimizing the production and activity of these enzymes through protein engineering and directed evolution. Furthermore, understanding the complete L-fucose degradation pathway could lead to novel applications in bioremediation, for example, by engineering microorganisms to efficiently break down L-fucose-containing waste products. The development of biocatalytic processes utilizing these enzymes could offer sustainable and efficient alternatives to traditional chemical synthesis methods.

Q & A

Q. What is the enzymatic pathway for the biosynthesis of L-Fucono-1,5-lactone, and how is it detected experimentally?

this compound is produced via the oxidation of L-fucose by L-fucose dehydrogenase (FDH) in the presence of NADP⁺. The reaction generates NADPH, which is quantified spectrophotometrically at 340 nm to determine enzymatic activity . This method is foundational for studying fucose metabolism and redox cofactor dynamics in pathways like lipid synthesis and antioxidant defense .

Q. What analytical methods are commonly used to quantify this compound in biological samples?

Spectrophotometric assays (e.g., measuring NADPH production at 340 nm) and ion chromatography with pulsed amperometric detection are standard methods. For instance, Megazyme® K-fucose kits employ FDH-mediated oxidation coupled with NADPH detection . These approaches require calibration against purified this compound standards and validation of enzyme specificity .

Advanced Research Questions

Q. How can conflicting data on substrate specificity of L-fucono-lactonases be resolved?

Q. What experimental strategies validate the structural basis of L-Fucono-1,5-lactonase activity?

Crystallographic studies of enzymes like BmulJ_04915 (PDB: 5YAB) reveal conserved active-site residues critical for catalysis. Mutagenesis of key residues (e.g., His-166 or Asp-244) followed by kinetic profiling (kcat, Km) can confirm mechanistic roles . Synchrotron-based X-ray diffraction (e.g., NSLS beamline X29) enhances resolution for active-site analysis .

Q. How do researchers distinguish between spontaneous and enzyme-catalyzed hydrolysis of this compound?

Control experiments under varying pH and temperature conditions are essential. Enzymatic activity is confirmed by comparing hydrolysis rates in the presence/absence of purified lactonases and using inhibitors like EDTA (for metalloenzymes). For example, BmulJ_04915’s activity persists at pH 7.1, whereas spontaneous hydrolysis is negligible under physiological conditions .

Q. What bioinformatics tools identify putative L-Fucono-1,5-lactonases in genomic databases?

Sequence similarity networks (SSNs) and conserved active-site motifs (e.g., His-9, Trp-22, Gln-110) are used. Homology searches (BLAST) with experimentally verified lactonases (e.g., Bamb_1224) and alignment tools (Clustal Omega) help classify enzymes into functional groups (e.g., cog3618 Class I) .

Q. How can contradictory kinetic data between homologs (e.g., SKA58_03595 vs. BmulJ_04915) be reconciled?

Substrate profiling and structural comparison are key. SKA58_03595, annotated as an L-rhamnono-1,4-lactonase, shares 27% identity with BmulJ_04915 but lacks activity toward 1,5-lactones. Docking simulations and mutagenesis of divergent residues (e.g., Thr-207) clarify substrate specificity .

Methodological Design Questions

Q. How to design an experiment to detect novel L-Fucono-1,5-lactonases in environmental samples?

  • Step 1: Screen metagenomic libraries using synthetic substrates (e.g., 4-Deoxy-L-fucono-1,5-lactone) .
  • Step 2: Measure NADPH production or lactone depletion via HPLC .
  • Step 3: Confirm hits with sequence alignment against conserved active-site motifs (e.g., His-9, Glu-208) .

Q. What statistical approaches address variability in lactonase activity assays?

Replicate experiments (n ≥ 3) and ANOVA analysis account for technical variability. Normalize activity to protein concentration (Bradford assay) and use Michaelis-Menten kinetics to calculate kcat/Km with error propagation .

Data Interpretation and Contradictions

Q. Why does BmulJ_04915 exhibit higher activity for this compound despite its kinetic instability?

The enzyme’s active site stabilizes the transition state of the 1,5-lactone through hydrogen bonding (e.g., Arg-106 with lactone oxygen) and hydrophobic interactions (Trp-22). Molecular dynamics simulations show faster substrate binding compared to 1,4-lactones, overriding thermodynamic instability .

Q. How to interpret conflicting EC classifications for lactonases (e.g., EC 3.1.1.120 vs. EC 3.1.1.XX)?

Cross-reference the Enzyme Commission database with experimental data. For example, EC 3.1.1.120 (L-Fucono-1,5-lactonase) requires verification of strict specificity for 1,5-lactones and exclusion of activity toward 1,4-isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.